Compound Description: 2-Methoxy-3-isobutylpyrazine (IBMP) is a prominent volatile compound known for its potent, vegetable-like aroma, often described as reminiscent of green bell pepper. It is found in various plants, including grapevines, and plays a significant role in the aroma profile of certain wines, particularly Sauvignon Blanc. IBMP is produced through a biosynthetic pathway that involves the methylation of a nonvolatile precursor, 2-hydroxy-3-isobutylpyrazine, by specific O-methyltransferase enzymes. Excessive concentrations of IBMP can negatively impact wine quality due to its strong odor. [, , , , , , , ]
Relevance: While not directly analogous in structure, 2-methoxy-3-isobutylpyrazine shares a key structural feature with 2-methoxy-3-methylquinoxaline: the presence of a methoxy group adjacent to a substituted aromatic heterocycle. This similarity suggests potential commonalities in their biosynthetic pathways and physicochemical properties. Additionally, both compounds are known for their potent aroma profiles, albeit with different character, highlighting the impact of structural variations on olfactory perception. [, , , , , , , ]
2-Methoxy-3-(1-methylethyl)pyrazine
Compound Description: Also known as isopropylmethoxypyrazine, this compound belongs to the methoxypyrazine family, which are known for their characteristic aroma contribution to certain wines. Sensory studies suggest that this compound possesses a low odor threshold, indicating a high potential to influence the aroma profile of wine even at low concentrations. The occurrence of this compound in wine, though typically at lower levels than 2-methoxy-3-isobutylpyrazine, suggests multiple potential sources, including the grape berry and specific winemaking processes. []
Relevance: 2-Methoxy-3-(1-methylethyl)pyrazine shares a significant structural similarity with 2-methoxy-3-methylquinoxaline, specifically the presence of a methoxy group adjacent to an alkyl substituent on a pyrazine ring. This structural motif, also found in 2-methoxy-3-isobutylpyrazine, suggests potential similarities in their biosynthetic origins and chemical properties. The shared presence in wine matrices further strengthens this connection, suggesting common metabolic pathways or environmental factors influencing their formation. []
2-Methoxy-3-(1'-methylpropyl)pyrazine
Compound Description: 2-Methoxy-3-(1'-methylpropyl)pyrazine is a volatile organic compound known for its distinct "fresh pea" aroma. It has been identified as a secondary metabolite in the marine bacterium Halomonas venusta, particularly during its stationary growth phase. The biosynthesis of this compound in H. venusta is influenced by the availability of specific amino acids like glycine and isoleucine. This compound's presence in a marine bacterium, unlike the previous two compounds associated with plants and wines, highlights its diverse natural occurrence. []
Relevance: 2-Methoxy-3-(1'-methylpropyl)pyrazine is structurally analogous to 2-methoxy-3-methylquinoxaline, sharing the core motif of a methoxy group adjacent to an alkyl substituent on a nitrogen-containing aromatic ring. While the aromatic core differs (pyrazine in 2-methoxy-3-(1'-methylpropyl)pyrazine versus quinoxaline in the target compound), the shared structural motif suggests potential similarities in their biosynthetic pathways or functionalities within their respective biological systems. This structural similarity, despite different biological sources, emphasizes the importance of this chemical motif in natural product diversity. []
2-Methoxy-3-sec-butylpyrazine
Compound Description: 2-Methoxy-3-sec-butylpyrazine is a volatile organic compound identified as a significant contributor to the characteristic aroma of carrots (Daucus carota L.). It is present in very low concentrations, even within the complex mixture of odor-active compounds found in carrots. Its potent aroma and low odor threshold suggest that even trace amounts can significantly contribute to the overall sensory profile of carrots. []
Relevance: This compound is structurally analogous to 2-methoxy-3-methylquinoxaline, sharing the key structural element of a methoxy group adjacent to an alkyl substituent on a nitrogen-containing aromatic ring. The presence of this structural motif in both compounds, despite their occurrence in vastly different organisms (carrots vs. synthetic), points towards a potentially conserved biosynthetic pathway for this class of compounds and highlights the role of these structural elements in their aroma properties. []
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5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione, also known as AFQ2A, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. 5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).